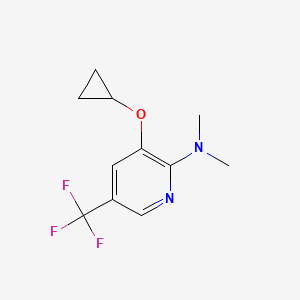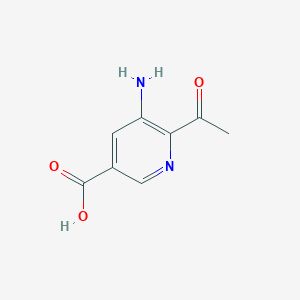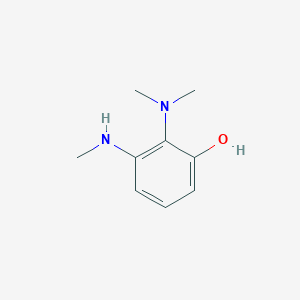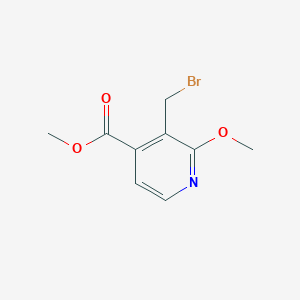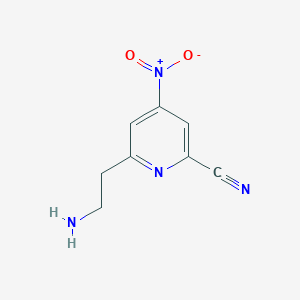
6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group, a nitro group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of a pyridine derivative followed by the introduction of the aminoethyl and carbonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-(2-Aminoethyl)-4-aminopyridine-2-carbonitrile, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitro and carbonitrile groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-Aminoethyl)-4-aminopyridine-2-carbonitrile: Similar structure but with an amino group instead of a nitro group.
6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
6-(2-Aminoethyl)-4-nitropyridine-2-carbonitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific chemical and biological activities.
Eigenschaften
Molekularformel |
C8H8N4O2 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
6-(2-aminoethyl)-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4O2/c9-2-1-6-3-8(12(13)14)4-7(5-10)11-6/h3-4H,1-2,9H2 |
InChI-Schlüssel |
VJCOCSHYWOVMNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




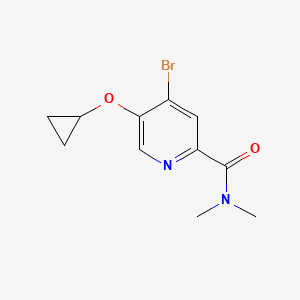


![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)

